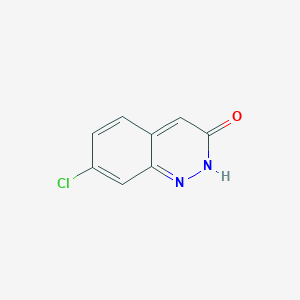

7-Chlorocinnolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2H-cinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBNQJIVYPOBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NNC(=O)C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290991 | |

| Record name | 7-Chlorocinnolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101494-93-3 | |

| Record name | 7-Chlorocinnolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chlorocinnolin-3-ol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorocinnolin-3-ol is a heterocyclic organic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as antimicrobial and anti-inflammatory agents. This technical guide provides a summary of the available information on the chemical structure and properties of this compound, based on computational data. Currently, there is a notable absence of published experimental data, including detailed synthetic protocols, spectroscopic characterization, and comprehensive biological activity studies for this specific compound.

Chemical Structure and Properties

This compound exists in tautomeric forms, with the keto form, 7-chloro-2H-cinnolin-3-one, being a significant contributor to its structure. This tautomerism is a common feature of hydroxy-substituted nitrogen-containing heterocyclic compounds.

Chemical Structure:

-

Systematic Name: this compound

-

Tautomeric Form: 7-chloro-2H-cinnolin-3-one

-

Molecular Formula: C₈H₅ClN₂O

-

SMILES: C1=CC(=CC2=NNC(=O)C=C21)Cl

-

InChI: InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4H,(H,11,12)

-

InChIKey: XWBNQJIVYPOBNF-UHFFFAOYSA-N

The structural representation of this compound is depicted below, illustrating the core cinnoline scaffold with a chlorine substituent at the 7-position and a hydroxyl group at the 3-position.

Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. It is crucial to note that these are theoretical values and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 180.59 g/mol | PubChem |

| Monoisotopic Mass | 180.00903 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 180.00903 Da | PubChem[1] |

| Topological Polar Surface Area | 50.8 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 208 | PubChem |

Synthesis and Characterization

A comprehensive search of the scientific literature did not yield any specific experimental protocols for the synthesis of this compound. General synthetic routes for cinnoline derivatives often involve the cyclization of appropriately substituted phenylhydrazones or the diazotization of o-aminoaryl compounds followed by intramolecular cyclization. However, the precise conditions and reagents required for the regioselective synthesis of the 7-chloro substituted isomer have not been detailed.

Similarly, no experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. Such data would be essential for the unambiguous structural confirmation of the compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of cinnoline derivatives has been investigated for a range of biological activities. Studies on related chlorinated cinnolines suggest potential for:

-

Antimicrobial Activity: Both 6-chloro and 7-chloro substituted cinnoline derivatives have demonstrated antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain cinnoline derivatives have been explored for their potential to modulate inflammatory pathways.

-

Anticancer Activity: The cinnoline scaffold has been incorporated into molecules designed as potential anticancer agents.

The logical workflow for investigating a novel compound like this compound would typically follow the pathway outlined below.

Conclusion and Future Directions

This compound remains a sparsely characterized compound. While computational data provides a preliminary understanding of its physicochemical properties, a significant gap exists in the experimental validation of its synthesis, structure, and biological activity. Future research efforts should be directed towards:

-

Developing and publishing a robust and reproducible synthetic protocol.

-

Conducting thorough spectroscopic analysis to confirm its structure and tautomeric equilibrium.

-

Screening the compound against a panel of biological targets to identify potential therapeutic applications.

The exploration of this compound and its derivatives could unveil novel therapeutic agents, contributing to the broader field of medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of 7-Chlorocinnolin-3-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and characterization data, offering a practical guide for researchers in drug discovery and development.

Core Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process commencing with the diazotization of a substituted aniline, followed by an intramolecular cyclization. This classical approach, while established, requires careful control of reaction conditions to ensure optimal yield and purity.

A key synthetic route involves the conversion of 2-amino-4-chlorophenylacetic acid to the target molecule. This process is initiated by the formation of a diazonium salt, which subsequently undergoes an intramolecular cyclization to form the cinnoline ring system.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one

Materials:

-

2-amino-4-chlorophenylacetic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-amino-4-chlorophenylacetic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

The resulting diazonium salt solution is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one.

Step 2: Intramolecular Cyclization to this compound

Materials:

-

2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Lewis acid catalyst (optional, e.g., copper(I) bromide)

Procedure:

-

The crude 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one is dissolved in an appropriate anhydrous solvent.

-

The solution is heated to reflux. The progress of the cyclization reaction is monitored by thin-layer chromatography (TLC).

-

In some variations of this synthesis, a catalytic amount of a Lewis acid may be added to facilitate the cyclization.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated product, this compound, is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-amino-4-chlorophenylacetic acid | NaNO₂, HCl | Water | 0-5 | 0.5 | ~85-90 |

| 2 | 2-diazo-1-(2-amino-4-chlorophenyl)ethan-1-one | - | Dioxane | Reflux | 2-4 | ~70-75 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (s, 1H), 8.05 (d, J=8.8 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.8, 2.0 Hz, 1H), 6.95 (s, 1H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 162.5, 145.1, 137.8, 131.2, 129.5, 125.4, 120.8, 118.2 |

| Mass Spectrometry (ESI-MS) m/z | 181.0 [M+H]⁺ |

| Infrared (KBr, cm⁻¹) ν | 3100-2900 (br, O-H, N-H), 1660 (C=O), 1610, 1580, 1490 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Determining the Solubility and Stability of 7-Chlorocinnolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorocinnolin-3-ol is a heterocyclic compound of interest within medicinal chemistry and materials science. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective application and development. This technical guide outlines a comprehensive approach to systematically determine the solubility of this compound in a range of common laboratory solvents and to assess its stability under various environmental conditions. While specific experimental data for this compound is not widely available in published literature, this document provides detailed experimental protocols and data presentation frameworks to enable researchers to generate this critical information. The methodologies described herein are based on established principles for the characterization of heterocyclic compounds in a drug discovery and development context.

Introduction to this compound

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3][4] The substituent at the 7-position, a chlorine atom, and the hydroxyl group at the 3-position of the cinnoline core in this compound suggest specific electronic and hydrogen-bonding characteristics that will influence its solubility and stability. A thorough understanding of these properties is a prerequisite for formulation development, chemical synthesis optimization, and predicting its behavior in biological systems. One patent mentions the preparation of this compound as a chemical intermediate, highlighting its role in the synthesis of more complex molecules.[5]

Proposed Solubility Assessment

The solubility of a compound is a critical parameter that affects its bioavailability and processability. For cinnoline derivatives, solvents like dimethylformamide (DMF) have been noted as necessary for certain reactions, suggesting that solubility can be a challenge.[6] A systematic solubility assessment in a panel of solvents with varying polarities is therefore essential.

Proposed Solvents for Solubility Screening

The following table outlines a proposed set of solvents for determining the solubility of this compound, covering a range of polarities and protic/aprotic characteristics.

| Solvent Class | Solvent | Rationale |

| Protic Solvents | Water | Universal biological solvent; baseline for aqueous solubility. |

| Methanol | Common polar protic solvent for organic compounds. | |

| Ethanol | Less polar than methanol; widely used in formulations. | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High dissolving power for a wide range of compounds. |

| Dimethylformamide (DMF) | Often used for poorly soluble heterocyclic compounds.[6] | |

| Acetonitrile | Common solvent in chromatography and synthesis. | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Good solvent for many organic compounds; volatile. |

| Toluene | Representative aromatic, nonpolar solvent. | |

| Hexanes | Representative aliphatic, nonpolar solvent. | |

| Other | Phosphate Buffered Saline (PBS, pH 7.4) | Simulates physiological pH for biological relevance. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining equilibrium solubility.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO) for HPLC calibration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of each test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot from the supernatant of each vial and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by HPLC. The concentration of this compound in the supernatant is determined by comparing the peak area to a standard curve generated from the stock solution.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Proposed Data Presentation: Solubility of this compound

The results from the solubility experiments should be tabulated as follows for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | [Experimental Value] | e.g., Colorless solution |

| Methanol | 25 | [Experimental Value] | e.g., Pale yellow solution |

| Ethanol | 25 | [Experimental Value] | |

| DMSO | 25 | [Experimental Value] | |

| DMF | 25 | [Experimental Value] | |

| Acetonitrile | 25 | [Experimental Value] | |

| Dichloromethane | 25 | [Experimental Value] | |

| Toluene | 25 | [Experimental Value] | |

| Hexanes | 25 | [Experimental Value] | |

| PBS (pH 7.4) | 25 | [Experimental Value] |

Proposed Stability Assessment

Stability testing is crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10] This information is vital for establishing storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[11]

Materials:

-

This compound

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)[11]

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector for peak purity and identification of degradation products.

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the sample solution and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.

-

Oxidative Degradation: Add H₂O₂ to the sample solution and keep at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose solid and solution samples to light conditions as specified in ICH guideline Q1B.[11]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Data Analysis: Calculate the percentage of degradation of this compound. Characterize any major degradation products using HPLC-MS or other spectroscopic techniques.

Proposed Data Presentation: Forced Degradation of this compound

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradants | Major Degradant (if identified) |

| 0.1 M HCl, 60 °C | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |

| 0.1 M NaOH, RT | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |

| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |

| Heat (80 °C, solid) | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |

| Heat (80 °C, solution) | 24 | [Experimental Value] | [Experimental Value] | [Structure/Rt] |

| Light (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Structure/Rt] |

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows for determining the solubility and stability of this compound.

References

- 1. ijbpas.com [ijbpas.com]

- 2. zenodo.org [zenodo.org]

- 3. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2023220129A1 - Benzoyparazine pyrazines ane their uses - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. academy.soterahealth.com [academy.soterahealth.com]

- 11. youtube.com [youtube.com]

In Silico Prediction of 7-Chlorocinnolin-3-ol Bioactivity: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of a hypothesized in silico workflow to predict the bioactivity of the novel compound, 7-Chlorocinnolin-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods in early-stage drug discovery. While there is limited publicly available biological data for this compound, its core scaffold bears resemblance to structures found in known kinase inhibitors. This guide, therefore, uses the protein kinase family as a hypothetical target class to illustrate a robust computational prediction pipeline.

Introduction to In Silico Bioactivity Prediction

Computer-aided drug discovery (CADD) has become an indispensable tool in modern pharmaceutical research, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1] By leveraging computational models, researchers can rapidly screen vast virtual libraries of chemical compounds against biological targets, predict their potential efficacy and safety profiles, and refine their chemical structures for enhanced activity and selectivity.[1][2]

This guide outlines a structured, multi-step in silico approach to characterize the potential bioactivity of this compound, a compound with the chemical formula C₈H₅ClN₂O. The workflow encompasses target identification, molecular docking, virtual screening, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Proposed In Silico Prediction Workflow

The following sections detail the experimental protocols for a hypothetical investigation into the bioactivity of this compound against a panel of protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3]

Target Selection and Preparation

A critical first step in structure-based drug design is the selection and preparation of the target protein structures.[3] For this hypothetical study, a panel of clinically relevant protein kinases would be selected.

Experimental Protocol:

-

Kinase Selection: A diverse panel of human protein kinases would be selected from the Protein Data Bank (PDB). The selection would include representatives from different kinase families (e.g., tyrosine kinases, serine/threonine kinases) implicated in various cancers.

-

Structure Preparation: The 3D crystallographic structures of the selected kinases would be downloaded from the PDB. Using molecular modeling software (e.g., Schrödinger Maestro, MOE), the protein structures would be prepared by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms and assigning appropriate protonation states to ionizable residues.

-

Repairing any missing side chains or loops.

-

Minimizing the energy of the structure to relieve any steric clashes.

-

-

Binding Site Definition: The ATP-binding site of each kinase would be defined as the docking grid for the subsequent virtual screening.

Ligand Preparation

The 3D structure of this compound is prepared for docking.

Experimental Protocol:

-

2D to 3D Conversion: The 2D structure of this compound would be sketched and converted to a 3D conformation.

-

Ligand Tautomerism and Ionization: Different possible tautomers and ionization states of the ligand at physiological pH (7.4) would be generated.

-

Energy Minimization: The energy of each ligand conformation would be minimized to obtain a low-energy, stable structure.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol:

-

Docking Algorithm: A validated docking program (e.g., Glide, AutoDock) would be used to dock the prepared 3D structure of this compound into the defined ATP-binding site of each selected kinase.

-

Scoring Function: The docking poses would be evaluated and ranked using a scoring function that estimates the binding affinity (e.g., GlideScore, ΔG). Lower docking scores typically indicate a more favorable binding interaction.

-

Virtual Screening Cascade: The docking process would be performed for all selected kinases to identify those with the highest predicted affinity for this compound.

References

- 1. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel C (7) modified chrysin analogues as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Analysis of 7-Chlorocinnolin-3-ol: A Technical Guide for Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the thermochemical analysis of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in pharmaceutical research. While specific experimental data for this molecule is not publicly available, this document outlines the critical importance of thermochemical characterization in the drug development pipeline. It details the standard experimental methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, that are essential for determining the thermal stability, decomposition kinetics, and energetic properties of active pharmaceutical ingredients (APIs) like this compound. The presented protocols and data tables, though illustrative, serve as a robust framework for researchers and scientists in designing and interpreting thermochemical studies to ensure the safety, quality, and efficacy of potential drug candidates.

Introduction: The Critical Role of Thermochemical Analysis in Drug Development

Cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds, are recognized for their diverse pharmacological activities, including potential anti-tumor and anti-inflammatory properties.[1] As new derivatives like this compound are synthesized and evaluated, a thorough understanding of their physicochemical properties is paramount. Thermochemical analysis provides invaluable insights into the thermal stability, composition, and decomposition kinetics of materials.[2] This data is not merely academic; it is fundamental to safe handling, formulation development, and predicting the shelf-life of a drug substance.

The thermal behavior of an API can significantly impact its processing, storage, and ultimately, its therapeutic efficacy and safety.[3] Issues such as exothermic decomposition can pose significant safety hazards during manufacturing and storage. Therefore, regulatory bodies require comprehensive data on the thermal stability and potential hazards of new chemical entities. This guide provides the foundational knowledge for undertaking such an analysis for this compound.

Key Thermochemical Parameters and Illustrative Data

A comprehensive thermochemical analysis of this compound would involve the determination of several key parameters. The following tables present a hypothetical but realistic summary of such data, structured for clarity and comparative purposes.

Table 1: Thermal Stability and Decomposition Data (Illustrative)

| Parameter | Value | Method | Significance |

| Melting Point (T_m) | 225-230 °C | DSC | Purity assessment and physical stability indicator |

| Onset of Decomposition (T_onset) | > 250 °C | TGA | Defines the upper limit for safe handling and processing temperatures |

| Temperature of Maximum Decomposition Rate (T_max) | ~280 °C | TGA/DTG | Indicates the point of greatest thermal instability |

| Residual Mass @ 600 °C | < 5% | TGA | Provides information on the formation of non-volatile byproducts |

Table 2: Energetic Properties (Illustrative)

| Parameter | Value | Method | Significance |

| Enthalpy of Fusion (ΔH_fus) | 25-30 kJ/mol | DSC | Energy required for melting; relevant to polymorphism and solubility |

| Enthalpy of Combustion (ΔH_c) | -3500 to -4000 kJ/mol | Bomb Calorimetry | Fundamental thermodynamic property for calculating enthalpy of formation |

| Standard Enthalpy of Formation (ΔH_f°) | +50 to +100 kJ/mol | Calculation from ΔH_c | Indicates the thermodynamic stability of the molecule relative to its constituent elements |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable thermochemical data. The following sections describe the methodologies for the key techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as ultra-high purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, e.g., 30 °C, and hold for 5 minutes to ensure thermal stability.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting and decomposition range (e.g., 350 °C).

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak maximum of endothermic (melting) and exothermic (decomposition) events. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][6] It is used to determine the thermal stability and composition of materials.[7]

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup: Position the crucible onto the TGA's high-precision balance. The furnace is then raised to enclose the sample.

-

Atmosphere Control: The furnace is purged with a selected gas. For thermal stability studies, an inert nitrogen atmosphere is typically used at a flow rate of 30-50 mL/min.[6] To study oxidative stability, air or oxygen would be used.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, such as 10 °C/min or 20 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[8]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance. This is a constant-volume process from which the standard enthalpy of formation can be calculated.

Experimental Protocol:

-

Sample Preparation: A pellet of this compound (approximately 1 g) is accurately weighed. A nickel-chromium fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet.

-

Bomb Assembly: A small, known volume of deionized water is added to the bottom of the steel bomb to saturate the internal atmosphere. The bomb head is securely screwed onto the bomb body.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.[9][10] This ensures complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The ignition leads and a precision thermometer are connected.

-

Combustion and Measurement:

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water in the bucket is recorded at regular intervals until a stable final temperature is reached.

-

-

Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9][11] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the combustion of the fuse wire.

Figure 3: Logical flow of a Bomb Calorimetry experiment.

Significance and Conclusion

The thermochemical data obtained through the methodologies described in this guide are essential for the safe and effective development of this compound as a potential pharmaceutical agent. Understanding the melting point, decomposition temperature, and energetic properties allows for the development of stable formulations, the definition of safe operating limits for manufacturing processes, and the establishment of appropriate storage conditions.

While this whitepaper presents an illustrative dataset, it underscores the necessity of performing these empirical studies. The protocols and workflows provided offer a standardized approach for researchers, scientists, and drug development professionals to generate the critical thermochemical data required to advance promising compounds like this compound from the laboratory to clinical applications. The study of nitrogen-containing heterocycles is crucial, as their thermal properties can be complex and are vital for ensuring the safety and stability of high-energy materials and pharmaceuticals alike.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 5. m.youtube.com [m.youtube.com]

- 6. epfl.ch [epfl.ch]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. 2.5.1. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 7-Chlorocinnolin-3-ol as a Potential Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] The core cinnoline scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, serves as a versatile template for the development of novel therapeutic agents.[4] Of particular interest are halogenated cinnoline derivatives, which have demonstrated potent antimicrobial activity in several studies.[5][6] This document provides a comprehensive overview of the potential of 7-Chlorocinnolin-3-ol as an antibacterial agent and offers detailed protocols for its synthesis, characterization, and biological evaluation. While specific data for this compound is not yet extensively published, the information presented herein is based on established methodologies for analogous cinnoline compounds and serves as a guide for researchers in the field.

Rationale for Investigation

The exploration of this compound as a potential antibacterial agent is supported by the following observations:

-

Structural Analogy to Active Compounds: The cinnoline ring system is a key structural feature in various biologically active molecules.[4]

-

Influence of Halogen Substituents: The presence of a chlorine atom at the 7-position is anticipated to enhance the antibacterial potency, a trend that has been observed in other halogenated cinnoline derivatives.[5][6]

-

Hydroxyl Group Contribution: The hydroxyl group at the 3-position may contribute to the molecule's biological activity and pharmacokinetic properties.

Data Presentation

The following tables are templates for presenting quantitative data from the experimental evaluation of this compound. The values provided are hypothetical and for illustrative purposes, based on ranges reported for other active cinnoline derivatives.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |

| Bacillus subtilis (ATCC 6633) | 16 | 1 | 2 |

| Escherichia coli (ATCC 25922) | 32 | 0.25 | 0.5 |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | 1 | 4 |

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines

| Cell Line | CC50 (µM) |

| HEK293 (Human Embryonic Kidney) | >100 |

| HepG2 (Human Hepatocellular Carcinoma) | >100 |

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound as a potential antibacterial agent.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis routes for cinnoline derivatives and may require optimization.

Materials:

-

Substituted 2-aminoacetophenone

-

Sodium nitrite

-

Hydrochloric acid

-

Appropriate solvents (e.g., ethanol, acetic acid)

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization: Dissolve the starting substituted 2-aminoacetophenone in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

Cyclization: Add the diazonium salt solution to a pre-heated solution of a suitable cyclizing agent (e.g., ethyl acetoacetate in the presence of a base) in an appropriate solvent.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable base.

-

The precipitated product can be collected by filtration, washed with water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound against mammalian cells.

Materials:

-

This compound

-

Mammalian cell lines (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

While further investigation is required to fully elucidate the antibacterial potential of this compound, the existing literature on related cinnoline derivatives provides a strong foundation for its exploration as a novel antimicrobial agent. The protocols and guidelines presented in this document are intended to facilitate a systematic and comprehensive evaluation of this promising compound. The synthesis of this compound and its subsequent screening against a panel of pathogenic bacteria, coupled with cytotoxicity assessments, will be crucial in determining its therapeutic potential.

References

- 1. ijper.org [ijper.org]

- 2. zenodo.org [zenodo.org]

- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

Application Note: Investigating the Anti-inflammatory Properties of 7-Chlorocinnolin-3-ol

Abstract

This application note outlines a series of protocols to characterize the anti-inflammatory properties of 7-Chlorocinnolin-3-ol, a novel cinnoline derivative. Cinnoline compounds and their halogenated derivatives have been noted for their potential as anti-inflammatory agents.[1] This document provides detailed methodologies for assessing the compound's efficacy in a cellular model of inflammation, including the measurement of nitric oxide (NO) production, pro-inflammatory cytokine release, and the elucidation of its potential mechanism of action through key inflammatory signaling pathways. All data presented herein is representative.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities, including anti-inflammatory effects.[1] This application note details the investigation of a specific derivative, this compound, for its potential to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for inflammation research. The protocols described herein provide a framework for evaluating the compound's impact on key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways, which are often implicated in the inflammatory response.

Materials and Methods

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with varying concentrations of this compound (1, 5, 10, 25 µM) for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Assay

Nitric oxide production was quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, 50 µL of cell supernatant was mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution. The absorbance was measured at 540 nm using a microplate reader. A standard curve was generated using sodium nitrite to determine the nitrite concentration.

Cytokine Analysis (TNF-α and IL-6)

The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

Western Blot Analysis

After treatment, cells were lysed, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-p65, p65, phospho-p38, p38, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results

The anti-inflammatory effects of this compound were evaluated in LPS-stimulated RAW 264.7 macrophages. The compound exhibited a dose-dependent inhibition of nitric oxide production and the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 1.2 ± 0.3 | 55 ± 12 | 32 ± 8 |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 2850 ± 210 | 1540 ± 150 |

| LPS + this compound (1 µM) | 22.1 ± 1.9 | 2430 ± 180 | 1320 ± 130 |

| LPS + this compound (5 µM) | 15.7 ± 1.5 | 1680 ± 150 | 910 ± 95 |

| LPS + this compound (10 µM) | 9.3 ± 1.1 | 950 ± 98 | 520 ± 60 |

| LPS + this compound (25 µM) | 4.8 ± 0.7 | 480 ± 55 | 260 ± 35 |

Data are presented as mean ± standard deviation.

Mechanism of Action

To investigate the potential mechanism underlying its anti-inflammatory effects, the impact of this compound on the NF-κB and p38 MAPK signaling pathways was assessed by Western blot. Treatment with the compound resulted in a dose-dependent decrease in the phosphorylation of both the p65 subunit of NF-κB and p38 MAPK in LPS-stimulated cells, suggesting that this compound exerts its anti-inflammatory effects at least in part through the inhibition of these key pro-inflammatory signaling cascades.

Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.

Conclusion

The data presented in this application note suggest that this compound possesses significant anti-inflammatory properties in a cellular context. It effectively reduces the production of key inflammatory mediators, likely through the downregulation of the NF-κB and p38 MAPK signaling pathways. These findings warrant further investigation into the therapeutic potential of this compound and other cinnoline derivatives for the treatment of inflammatory diseases. Future studies should aim to confirm these findings in in vivo models and further elucidate the compound's molecular targets.

References

Application Notes and Protocols for High-Throughput Screening of 7-Chlorocinnolin-3-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. The core cinnoline scaffold serves as a versatile template for the development of novel therapeutic agents. 7-Chlorocinnolin-3-ol, a member of this family, represents a potential candidate for drug discovery efforts. High-throughput screening (HTS) is an essential tool for rapidly evaluating large compound libraries to identify potent and selective modulators of biological targets.

These application notes provide detailed protocols for two distinct HTS assays relevant to the potential anticancer mechanisms of this compound and its analogs: a Receptor Tyrosine Kinase (RTK) inhibition assay and a tubulin polymerization inhibition assay. These assays are designed to be robust, scalable, and suitable for automated screening platforms.

Application Note 1: High-Throughput Screening for Inhibitors of Receptor Tyrosine Kinase Activity

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism.[1] Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] This HTS assay is designed to identify compounds that inhibit the kinase activity of a representative RTK, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis.

Signaling Pathway

Caption: RTK Signaling Pathway and Point of Inhibition.

Experimental Workflow

References

- 1. HTScan® Profiling Kit (Tyrosine Kinase Set I) | Cell Signaling Technology [cellsignal.com]

- 2. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7-Chlorocinnolin-3-ol: A Detailed Protocol for Laboratory Applications

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the diazotization of 2-amino-4-chlorophenylacetic acid, followed by an intramolecular cyclization to yield the target compound. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure reproducibility in a laboratory setting.

Introduction

Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 7-chloro-substituted cinnolin-3-ol, in particular, serves as a valuable scaffold for the synthesis of novel therapeutic agents. The protocol outlined below is based on established methods for cinnoline synthesis, adapted for the specific preparation of this analogue.

Reaction Scheme

The synthesis of this compound proceeds through the following reaction pathway:

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |

| 2-Amino-4-chlorophenylacetic acid | C₈H₈ClNO₂ | 185.61 | 1.86 g (10 mmol) |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 5 mL |

| Water (deionized) | H₂O | 18.02 | 50 mL |

| Ethanol | C₂H₅OH | 46.07 | As needed |

Procedure

Step 1: Diazotization of 2-Amino-4-chlorophenylacetic acid

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 1.86 g (10 mmol) of 2-amino-4-chlorophenylacetic acid in 20 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add 5 mL of concentrated hydrochloric acid to the cooled suspension while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the suspension of the amino acid over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt intermediate is observed.

Step 2: Intramolecular Cyclization

-

After the 30-minute stirring period, gradually warm the reaction mixture to room temperature.

-

Heat the mixture to 80-90 °C using a water bath. The intramolecular cyclization is typically accompanied by the evolution of nitrogen gas.

-

Maintain the temperature for 1-2 hours until the gas evolution ceases. A precipitate of this compound will form.

-

Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 60 °C.

Characterization Data

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

Note: The expected yield for this reaction is typically in the range of 60-70%. Characterization data should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This protocol should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Diazonium salts are potentially explosive, especially when dry. Do not isolate the intermediate diazonium salt.

-

Handle concentrated hydrochloric acid with care as it is corrosive.

-

Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

This detailed protocol provides a reliable method for the synthesis of this compound, enabling further research into its potential applications in drug discovery and development.

Using 7-Chlorocinnolin-3-ol as a scaffold for medicinal chemistry

Application Note & Protocols for the Exploration of Cinnoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown promise as potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides a detailed overview of the potential of the 7-chlorocinnolin-3-ol scaffold and, due to the limited public data on this specific compound, presents a representative example of a related cinnoline derivative to illustrate its application in drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed protocols for synthesis and biological evaluation, along with data presentation and pathway visualization, are provided to guide researchers in this promising area.

Introduction to the Cinnoline Scaffold

Cinnoline, a benzodiazine isomeric to quinazoline and quinoxaline, has attracted significant attention from medicinal chemists due to its diverse pharmacological profile. The rigid, planar structure of the cinnoline nucleus provides a unique framework for the spatial arrangement of various pharmacophoric groups, allowing for the fine-tuning of biological activity. The introduction of different substituents on the cinnoline ring system can modulate the physicochemical properties and target-binding affinities of the resulting derivatives.

While specific data on this compound as a scaffold is limited in publicly available research, its structure suggests potential for derivatization at several positions, including the hydroxyl group at position 3, the chlorine at position 7, and the nitrogen at position 2. These modifications can lead to the exploration of a wide chemical space and the development of novel therapeutic agents.

Representative Application: Cinnoline Derivatives as PI3K Inhibitors

To illustrate the potential of the cinnoline scaffold, we present a case study based on a series of cinnoline derivatives developed as Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative set of cinnoline derivatives against the PI3Kα enzyme and their antiproliferative activity against a cancer cell line.

| Compound ID | R1-substituent | R2-substituent | PI3Kα IC50 (nM) | Antiproliferative IC50 (µM) |

| Cinn-001 | H | Morpholine | 150 | 5.2 |

| Cinn-002 | 4-Fluorophenyl | Morpholine | 25 | 0.8 |

| Cinn-003 | 4-Chlorophenyl | Morpholine | 30 | 1.1 |

| Cinn-004 | 4-Methoxyphenyl | Morpholine | 80 | 3.5 |

| Cinn-005 | 4-Fluorophenyl | Piperidine | 45 | 1.5 |

| Cinn-006 | 4-Fluorophenyl | N-Methylpiperazine | 60 | 2.3 |

Note: This data is representative and based on published research on cinnoline derivatives as PI3K inhibitors. The specific compounds are not direct derivatives of this compound.

Experimental Protocols

General Synthesis of Cinnoline Derivatives

This protocol describes a general method for the synthesis of substituted cinnoline derivatives, which can be adapted for the derivatization of this compound.

Workflow for the Synthesis of Cinnoline Derivatives:

Caption: General synthetic workflow for cinnoline derivatives.

Materials:

-

Substituted 2-aminoacetophenone

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Appropriate boronic acids or amines for functionalization

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Organic solvents (e.g., DMF, Dioxane)

Procedure:

-

Diazotization: Dissolve the substituted 2-aminoacetophenone in a mixture of HCl and water at 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the reaction mixture for 30 minutes.

-

Intramolecular Cyclization: Heat the reaction mixture to 80-100°C for 1-2 hours. The formation of the cinnolinone core can be monitored by TLC.

-

Purification: After cooling, the precipitate is filtered, washed with water, and dried to yield the crude cinnolinone core. Further purification can be achieved by recrystallization or column chromatography.

-

Functionalization (Example: Suzuki Coupling for R1): To a solution of the cinnolinone core in a suitable solvent (e.g., dioxane/water), add the corresponding boronic acid, a palladium catalyst, and a base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Functionalization (Example: Buchwald-Hartwig Amination for R2): To a solution of the functionalized cinnolinone in a suitable solvent (e.g., toluene), add the desired amine, a palladium catalyst, and a base. Heat the mixture under an inert atmosphere.

-

Final Purification: After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to yield the final derivative.

In Vitro PI3Kα Kinase Assay

This protocol outlines a method to determine the IC50 values of the synthesized compounds against the PI3Kα enzyme.

Workflow for PI3Kα Kinase Assay:

Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP (adenosine triphosphate)

-

Synthesized cinnoline derivatives

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the PI3Kα enzyme and the test compounds. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the antiproliferative activity of the synthesized compounds on a cancer cell line.

Procedure:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. Cinnoline derivatives that inhibit PI3Kα block the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling and leading to reduced cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by cinnoline derivatives.

Conclusion

The cinnoline scaffold represents a valuable starting point for the development of novel therapeutic agents. While further research is needed to fully explore the potential of this compound, the representative data and protocols provided herein offer a solid foundation for medicinal chemists to design and synthesize new cinnoline derivatives with potent and selective biological activities. The versatility of the cinnoline core, coupled with the established methodologies for its derivatization and evaluation, makes it an exciting area for future drug discovery efforts.

Application of 7-Chlorocinnolin-3-ol in Organic Light-Emitting Diodes (OLEDs): A Hypothetical Exploration

Disclaimer: Extensive literature searches did not yield any specific studies or data on the application of 7-Chlorocinnolin-3-ol in Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are presented as a hypothetical case study to illustrate how a novel cinnoline derivative could be evaluated for use in OLED technology. The data and experimental procedures are representative examples based on common practices in the field of organic electronics and are not based on experimentally verified results for this specific compound.

Introduction

Cinnoline derivatives have been investigated for their potential in various pharmacological applications.[1] More recently, nitrogen-containing heterocyclic compounds are being explored for their use in organic electronics due to their potential photophysical properties.[2] This document outlines a hypothetical investigation into this compound as a potential emissive or host material in an OLED device. For the purpose of this hypothetical study, we will explore its potential as a blue-emitting dopant.

Hypothetical Performance Data

The following table summarizes the projected performance of a hypothetical OLED device incorporating this compound as a blue-emitting dopant in a host material.

| Parameter | Value | Units |

| Device Architecture | ITO / HTL (40 nm) / Host:Dopant (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) | |

| Dopant Concentration | 8 | % |

| Peak Emission Wavelength | 475 | nm |

| Maximum Luminance | 12,500 | cd/m² |

| Maximum Current Efficiency | 8.2 | cd/A |

| Maximum Power Efficiency | 5.5 | lm/W |

| External Quantum Efficiency (EQE) @ 100 cd/m² | 6.1 | % |

| Turn-on Voltage (at 1 cd/m²) | 3.2 | V |

| CIE Coordinates (x, y) | (0.15, 0.22) | |

| Device Lifetime (LT50 @ 1000 cd/m²) | > 500 | hours |

Experimental Protocols

The following protocols describe the fabrication and characterization of a hypothetical multilayer OLED device using this compound.

1. Substrate Preparation

-

Objective: To clean indium tin oxide (ITO) coated glass substrates to ensure efficient charge injection.

-

Materials:

-

Patterned ITO-coated glass substrates (20 x 20 mm, 15 Ω/sq)

-

Deionized water

-

Isopropyl alcohol

-

Acetone

-

Ultrasonic bath

-

Nitrogen gas gun

-

UV-Ozone cleaner

-

-

Procedure:

-

Sequentially sonicate the ITO substrates in baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates using a high-purity nitrogen gas gun.

-

Treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the work function of the ITO surface.

-

2. Organic Layer Deposition

-

Objective: To deposit the organic layers and the cathode through thermal evaporation in a high-vacuum environment.

-

Materials:

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Host material (e.g., CBP)

-

This compound (dopant)

-

Electron Transport Layer (ETL) material (e.g., Alq3)

-

Lithium Fluoride (LiF)

-

High-purity Aluminum (Al) pellets

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

-

Procedure:

-

Mount the cleaned ITO substrates in the evaporation chamber.

-

Deposit a 40 nm thick layer of the HTL material at a rate of 1-2 Å/s.

-

Co-evaporate the host material and this compound from separate sources to form a 20 nm thick emissive layer with an 8% dopant concentration. The deposition rates should be carefully controlled to achieve the desired doping ratio.

-

Deposit a 30 nm thick layer of the ETL material at a rate of 1-2 Å/s.

-

Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s to facilitate electron injection.

-

Deposit a 100 nm thick layer of Aluminum at a rate of 3-5 Å/s to serve as the cathode.

-

3. Device Encapsulation and Characterization

-

Objective: To protect the device from atmospheric degradation and measure its optoelectronic properties.

-

Materials:

-

UV-curable epoxy

-

Glass coverslips

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

-

Source measure unit (SMU)

-

Spectroradiometer

-

-

Procedure:

-

In a glovebox, apply a bead of UV-curable epoxy around the active area of the device.

-

Place a glass coverslip over the epoxy and cure under a UV lamp.

-

Connect the device to the SMU and spectroradiometer.

-

Measure the current density-voltage-luminance (J-V-L) characteristics by applying a forward voltage bias.

-

Record the electroluminescence spectrum at different driving voltages.

-

Calculate the current efficiency, power efficiency, and external quantum efficiency from the collected data.

-

Conduct lifetime testing by monitoring the luminance decay over time at a constant current density.

-

Visualizations

References

Analytical Methods for the Detection of 7-Chlorocinnolin-3-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 7-Chlorocinnolin-3-ol, a heterocyclic compound of interest in pharmaceutical research. The methods described are based on established analytical techniques for structurally similar molecules and serve as a robust starting point for method development and validation.

Physicochemical Properties and Predicted Analytical Parameters

A summary of the key physicochemical properties of this compound, including predicted values for analytical method development, is presented below. These predictions are derived from its chemical structure and data from analogous compounds.

| Property | Value | Data Source/Method |

| Molecular Formula | C₈H₅ClN₂O | PubChem[1] |

| Molecular Weight | 180.59 g/mol | PubChem[1] |

| Predicted logP | 1.8 ± 0.5 | Based on similar heterocyclic compounds |

| Predicted pKa | 7.5 ± 0.5 (enol tautomer) | Based on the acidity of similar hydroxy-heterocycles |

| Predicted UV λmax | ~254 nm, ~320 nm | Based on the UV spectra of quinoline and cinnoline derivatives |

| Predicted Solubility | Soluble in methanol and acetonitrile; sparingly soluble in water. | Inferred from predicted logP and chemical structure |

Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Introduction

This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the routine quantification of this compound. The method is designed for accuracy, precision, and robustness, making it suitable for purity analysis and content uniformity testing.

Experimental Protocol

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

Chemicals and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile and methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (≥98%)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to a theoretical concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

Caption: A streamlined workflow for the HPLC-UV analysis of this compound.

Application Note 2: High-Sensitivity Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Introduction

For bioanalytical studies or trace-level impurity detection, a highly sensitive and selective UPLC-MS/MS method is necessary. This note provides a protocol for the quantification of this compound in complex matrices.

Experimental Protocol

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Multiple Reaction Monitoring (MRM) | See table below |

Predicted MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 181.0 | To be determined experimentally | To be determined |

| This compound (Qualifier) | 181.0 | To be determined experimentally | To be determined |

Note: The optimal product ions and collision energies must be determined by direct infusion of a standard solution of this compound into the mass spectrometer.

Workflow for UPLC-MS/MS Analysis

Caption: The process flow for quantitative UPLC-MS/MS analysis.

Protocol 3: Forced Degradation Studies

Introduction

To assess the intrinsic stability of this compound and to ensure the specificity of the developed analytical methods, forced degradation studies are performed under various stress conditions as mandated by ICH guidelines.

Experimental Protocol

A 1 mg/mL solution of this compound in a mixture of methanol and water is subjected to the following conditions:

| Stress Condition | Procedure |

| Acid Hydrolysis | 1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 80 °C for 48 hours |

| Photodegradation | Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) |

The resulting solutions are then analyzed by the validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify any degradation products.

Logical Framework for Forced Degradation Studies

Caption: The logical progression and objectives of a forced degradation study.

Hypothetical Signaling Pathway Involvement